![molecular formula C11H16O7 B1338669 Tri-O-acetyl-5-deoxy-D-ribofuranose CAS No. 37076-71-4](/img/structure/B1338669.png)
Tri-O-acetyl-5-deoxy-D-ribofuranose
Overview
Description
Tri-O-acetyl-5-deoxy-D-ribofuranose is a deoxy sugar derivative that has been synthesized from D-ribose through various chemical pathways. It is a key intermediate in the synthesis of certain pharmaceuticals, including the anticancer drug Capecitabine .
Synthesis Analysis
Several methods have been developed to synthesize Tri-O-acetyl-5-deoxy-D-ribofuranose. One approach involves a practical route starting from D-ribose, proceeding through ketalization, esterification, reduction, hydrolysis, and acetylation, achieving an overall yield of more than 30% . Another method reports an overall yield of 73% by converting 1-O-methyl-2,3-O-isopropylidene-D-ribofuranose through esterification, reduction, deprotection, and acetylation . A different synthesis from D-ribose by methylation and protection, followed by esterification, reduction, deprotection, and acetylation, resulted in an overall yield of about 48% .
Molecular Structure Analysis
The molecular structure of related compounds has been examined using X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystallographic analysis of 1,2,3,5-tetra-O-acetyl-4-deoxy-4-C-[(S)-ethylphosphinyl]-α-d-ribofuranose confirmed the proposed configuration and provided insights into the favored conformations of P-in-ring analogs of aldopentofuranose peracetates in solution .
Chemical Reactions Analysis
The chemical reactivity of Tri-O-acetyl-5-deoxy-D-ribofuranose and its analogs has been explored in various studies. For example, the synthesis of 3-acetamido-3,5-dideoxy-D-ribose involved multiple steps, including periodate oxidation, hydrogenation, tosylation, iodination, and N-acetylation, demonstrating the compound's versatility in undergoing chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of Tri-O-acetyl-5-deoxy-D-ribofuranose are inferred from its synthesis and the properties of similar compounds. For example, the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involved reductive displacement with hydride reagents, indicating its reactivity towards nucleophilic agents. The overall yield of 56% from D-ribose suggests that the synthesis is efficient and suitable for multi-gram preparations . The crystalline nature of some derivatives, as indicated by the formation of crystalline osazones, suggests that Tri-O-acetyl-5-deoxy-D-ribofuranose may also be isolated in a crystalline form under certain conditions .
Scientific Research Applications
Synthetic Routes and Yields
Several synthetic routes have been developed to prepare Tri-O-acetyl-5-deoxy-D-ribofuranose, each with varying degrees of efficiency and yield. A notable method starts from D-ribose and involves steps like ketalization, esterification, reduction, hydrolysis, and acetylation, achieving over 30% overall yield (Zhang et al., 2013). Another approach from D-ribose includes deoxygenation, hydrolysis, and acetylation steps, yielding the compound with 56% overall yield (Sairam et al., 2003). Additionally, a method achieving a 48% overall yield involves methylation, protection, esterification, reduction, deprotection, and acetylation steps (Hao, 2010).
Applications in Drug Synthesis
Tri-O-acetyl-5-deoxy-D-ribofuranose serves as a key intermediate in the synthesis of various drugs. One notable application is its role in the synthesis of Capecitabine, an anticancer drug. The compound is prepared through a series of steps including esterification, reduction, deprotection, and acetylation, with an overall yield of 73% from D-ribose (Zhang Wen-na, 2014). This demonstrates the compound's critical role in the production of medically important agents.
Safety And Hazards
Tri-O-acetyl-5-deoxy-D-ribofuranose has been classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes . It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .
properties
IUPAC Name |
[(2R,3R,4R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJETQVUQAKTO-ZBCCYFLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-O-acetyl-5-deoxy-D-ribofuranose | |
CAS RN |
37076-71-4, 62211-93-2 | |
Record name | D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37076-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-O-acetyl-5-deoxy-D-ribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037076714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tri-O-acetyl-5-deoxy-D-ribofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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